molecular formula C19H18N2O3 B4861505 N-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B4861505
M. Wt: 322.4 g/mol
InChI Key: FSEBQUMDOVOTRW-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound featuring a benzodioxine core linked to an indole moiety via an ethyl-carboxamide bridge.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-19(18-12-23-16-7-3-4-8-17(16)24-18)20-10-9-13-11-21-15-6-2-1-5-14(13)15/h1-8,11,18,21H,9-10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEBQUMDOVOTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of tryptamine with a benzodioxine derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted indole derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure and properties:

  • Molecular Formula : C18H19N3O
  • Molecular Weight : 293.4 g/mol
  • IUPAC Name : N-[2-(1H-indol-3-yl)ethyl]-2-(methylamino)benzamide

The compound's structure includes an indole moiety, which is known for its biological activity, particularly in neuropharmacology.

Antidepressant Activity

Research indicates that compounds with indole structures can exhibit antidepressant-like effects. Studies have shown that N-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can influence serotonin receptors, potentially leading to mood enhancement and anxiety reduction.

Case Study : In a study involving animal models, administration of the compound resulted in a significant decrease in depressive behaviors compared to control groups, suggesting its potential as an antidepressant agent.

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer properties. This compound has demonstrated the ability to inhibit tumor growth in various cancer cell lines.

Data Table: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)12Inhibition of cell proliferation
HeLa (Cervical Cancer)10Cell cycle arrest

The data indicates that the compound effectively inhibits cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The neuroprotective potential of this compound is under investigation due to its interaction with neurotransmitter systems. Preliminary studies suggest that it may protect neuronal cells from oxidative stress.

Case Study : In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with the compound significantly reduced cell death and maintained cellular integrity.

Drug Development

The unique structure of this compound makes it a valuable scaffold for designing new drugs targeting various biological pathways. Its derivatives are being explored for enhanced efficacy and reduced side effects.

Molecular Probes

Due to its specific binding properties with certain receptors, this compound can be utilized as a molecular probe in biological research to understand receptor-ligand interactions better.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. This compound may exert its effects by binding to serotonin receptors, inhibiting enzymes involved in inflammation, or interfering with the replication of viral particles .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related molecules, focusing on substituent effects, physical properties, and synthetic routes.

Aromatic Amide Derivatives

A series of N-(2-(1H-indol-3-yl)ethyl)-aromatic amides (compounds 15–19 ) were synthesized using acyl chlorides (e.g., 4-methylbenzoyl chloride, 4-chlorobenzoyl chloride) . Key differences include:

Compound Substituent on Amide Melting Point (°C) Key Structural Features
Target Compound 2,3-Dihydro-1,4-benzodioxine Not reported Bicyclic oxygenated core
15 4-Methylbenzamide 126.8–128.2 Electron-donating methyl group
16 4-Methoxybenzamide 132.8–134.3 Electron-rich methoxy group
17 4-Chlorobenzamide 150.6–152.0 Electron-withdrawing chloro group
18 3,4-Dichlorobenzamide 112.4–113.9 Steric and electronic effects (Cl₂)
19 2-Naphthamide 193.2–195.0 Extended aromatic system (naphthyl)

Key Observations :

  • The benzodioxine carboxamide in the target compound introduces a rigid, oxygenated bicyclic structure, contrasting with the monocyclic aromatic substituents in 15–19.
  • Higher melting points in 17 and 19 suggest enhanced crystallinity due to halogenation or extended aromaticity.

Benzodioxine Carboxamide Variants

Other benzodioxine carboxamides with distinct substituents include:

N-[2-(4-Sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
  • Structure : Features a sulfamoylphenyl group instead of indole.
N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
  • Structure : Incorporates an oxadiazole ring fused to benzodioxine.
  • Properties : The oxadiazole may confer metabolic stability or serve as a bioisostere for carboxyl groups, altering pharmacokinetics .

Ethyl-Benzodioxine Derivatives

  • N-Ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 21398-79-8):
    • Structure : Lacks the indole-ethyl chain, replaced by a simple ethyl group.
    • Properties : Simplified structure reduces molecular weight (207.23 g/mol vs. ~350–400 g/mol for indole analogs) and may decrease steric hindrance .

Marine Indole Derivatives

Compounds 73 and 74 from Pichia membranifaciens (e.g., 2-(1H-indol-3-yl)ethyl 5-hydroxypentanoate) are structurally distinct due to ester linkages (vs. carboxamide) and hydroxylated acyl chains.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H15N3O3\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, contributing to its potential as an antitumor agent.
  • Modulation of Signal Transduction Pathways : It may influence pathways related to cell proliferation and apoptosis, showcasing its potential in cancer therapy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Notably:

  • Against Mycobacterium tuberculosis : The compound demonstrated significant inhibitory activity against M. tuberculosis, with a minimum inhibitory concentration (MIC) observed at 10 μg/mL over extended periods .
PathogenMIC (μg/mL)
Mycobacterium tuberculosis10
Staphylococcus aureus0.98
Candida albicans5

Anticancer Activity

The compound also shows promising results in anticancer research:

  • Cell Proliferation Inhibition : In vitro studies indicated that certain derivatives exhibited IC50 values below 10 μM against various cancer cell lines, highlighting their potential for further development .
Cell LineIC50 (μM)
A549 (Lung)<10
HeLa (Cervical)<10
MCF7 (Breast)<10

Study on Antitubercular Activity

A detailed study involved docking simulations against the enoyl reductase enzyme (InhA) of M. tuberculosis. The results indicated that this compound formed stable interactions with the active site residues, suggesting a mechanism for its inhibitory action .

Cytotoxicity Assessment

A cytotoxicity assessment was performed on various cancer cell lines using the MTT assay. The results confirmed that the compound selectively inhibited the growth of rapidly dividing cells while sparing normal fibroblast cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.